molecular formula C13H18FNO B13057844 5-Ethyl-2-(2-fluorophenyl)-5-methylmorpholine

5-Ethyl-2-(2-fluorophenyl)-5-methylmorpholine

Cat. No.: B13057844
M. Wt: 223.29 g/mol
InChI Key: QNHJIJJYIWTCMK-UHFFFAOYSA-N
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Description

5-Ethyl-2-(2-fluorophenyl)-5-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features an ethyl group, a fluorophenyl group, and a methyl group attached to the morpholine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(2-fluorophenyl)-5-methylmorpholine typically involves the reaction of 2-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(2-fluorophenyl)-5-methylmorpholine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with the replacement of the fluorine atom.

Scientific Research Applications

5-Ethyl-2-(2-fluorophenyl)-5-methylmorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(2-fluorophenyl)-5-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2-(2-chlorophenyl)-5-methylmorpholine
  • 5-Ethyl-2-(2-bromophenyl)-5-methylmorpholine
  • 5-Ethyl-2-(2-iodophenyl)-5-methylmorpholine

Uniqueness

5-Ethyl-2-(2-fluorophenyl)-5-methylmorpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications compared to their halogenated counterparts.

Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

5-ethyl-2-(2-fluorophenyl)-5-methylmorpholine

InChI

InChI=1S/C13H18FNO/c1-3-13(2)9-16-12(8-15-13)10-6-4-5-7-11(10)14/h4-7,12,15H,3,8-9H2,1-2H3

InChI Key

QNHJIJJYIWTCMK-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(CN1)C2=CC=CC=C2F)C

Origin of Product

United States

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